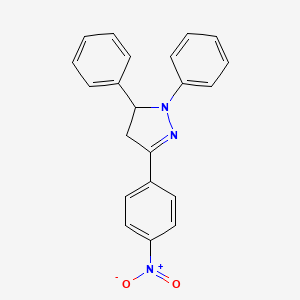![molecular formula C20H19BrN6O3S2 B10883216 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10883216.png)
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a brominated triazinoindole moiety, and a butanamide backbone, making it an interesting subject for research in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multiple steps:
Formation of the 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the sulfanyl group: The triazinoindole is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the butanamide backbone: The intermediate product is then coupled with a butanamide derivative.
Introduction of the aminosulfonyl group: Finally, the phenyl ring is functionalized with an aminosulfonyl group through sulfonation and subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfonamides and indoles.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole moiety can interact with various receptors and proteins. The bromine atom may enhance binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: Lacks the bromine atom.
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: Lacks the methyl group.
Uniqueness
The presence of both the bromine and methyl groups in N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide enhances its chemical reactivity and binding affinity, making it a unique compound with distinct properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H19BrN6O3S2 |
|---|---|
Molekulargewicht |
535.4 g/mol |
IUPAC-Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C20H19BrN6O3S2/c1-3-16(19(28)23-12-5-7-13(8-6-12)32(22,29)30)31-20-24-18-17(25-26-20)14-10-11(21)4-9-15(14)27(18)2/h4-10,16H,3H2,1-2H3,(H,23,28)(H2,22,29,30) |
InChI-Schlüssel |
LIAZRMPZZCSZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10883159.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)

![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)
![2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10883190.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10883196.png)
![7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10883197.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
![1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone](/img/structure/B10883210.png)
